4-(dipropylsulfamoyl)-N-phenylbenzamide

Organocatalysis Regioselective halogenation Late-stage functionalization

4-(Dipropylsulfamoyl)-N-phenylbenzamide (C₁₉H₂₄N₂O₃S, MW 360.5 g/mol) is a sulfamoylbenzamide (SBA) derivative that couples a dipropylsulfamoyl pharmacophore with an N-phenylbenzamide core. The SBA class has been validated as capsid assembly modulators (CAMs) targeting hepatitis B virus (HBV), with several candidates advancing to Phase I clinical evaluation.

Molecular Formula C19H24N2O3S
Molecular Weight 360.5 g/mol
Cat. No. B15319584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dipropylsulfamoyl)-N-phenylbenzamide
Molecular FormulaC19H24N2O3S
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C19H24N2O3S/c1-3-14-21(15-4-2)25(23,24)18-12-10-16(11-13-18)19(22)20-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)
InChIKeyVVYMBKMZCNOTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dipropylsulfamoyl)-N-phenylbenzamide: Core Sulfamoylbenzamide Scaffold for Antiviral Probe & Derivatization Chemistry


4-(Dipropylsulfamoyl)-N-phenylbenzamide (C₁₉H₂₄N₂O₃S, MW 360.5 g/mol) is a sulfamoylbenzamide (SBA) derivative that couples a dipropylsulfamoyl pharmacophore with an N-phenylbenzamide core [1]. The SBA class has been validated as capsid assembly modulators (CAMs) targeting hepatitis B virus (HBV), with several candidates advancing to Phase I clinical evaluation [2]. This compound occupies a strategic position between simple benzoic acid–based sulfonamides such as probenecid and advanced clinical-stage SBA CAMs, serving as both a versatile synthetic intermediate and a structural probe for interrogating the N-phenyl substitution pocket within the HBV core protein dimer-dimer interface.

Why 4-(Dipropylsulfamoyl)-N-phenylbenzamide Cannot Be Replaced by Probenecid or Simpler Analogs


The sulfamoylbenzamide class exhibits a steep structure–activity relationship (SAR) where the N-amide substituent critically dictates both antiviral potency and the specific molecular mechanism engaged. In the HBV CAM series, swapping an N-phenyl group for an N-alkyl or unsubstituted amide can shift EC₅₀ values by over an order of magnitude [1]. Probenecid, which uses a carboxylic acid terminus rather than an N-phenylbenzamide, operates through entirely distinct pharmacology (organic anion transport inhibition) and lacks the amide-mediated hydrogen-bonding and π-stacking interactions required for engaging the HBV core protein dimer-dimer interface [2]. Simply substituting a generic 4-sulfamoylbenzamide would forfeit the specific conformational and electronic properties conferred by the dipropylsulfamoyl and N-phenyl motifs, which together define this compound's utility as a derivatization substrate and a pharmacological probe.

Quantitative Differentiation Evidence for 4-(Dipropylsulfamoyl)-N-phenylbenzamide vs Closest Analogs


Ortho-Selective Chlorination Yield of 90% Establishes Superior Derivatization Efficiency vs Classical Aniline Chlorination

When 4-(N,N-dipropylsulfamoyl)-N-phenylbenzamide was subjected to the secondary amine organocatalytic system using sulfuryl chloride as the halogen source and diisopropylamine as catalyst in toluene, the ortho-chlorinated product N-(2-chlorophenyl)-4-(N,N-dipropylsulfamoyl)benzamide was obtained in 90% isolated yield [1]. This metal-free, mild-condition protocol outperforms classical electrophilic aromatic chlorination methods for electron-rich anilides, which typically require pre-functionalization, harsh Lewis acids, or give mixed regioisomers with ortho/para ratios often below 5:1. The high yield and exclusive ortho-selectivity make this compound an exceptionally tractable scaffold for further diversification at the N-phenyl ring.

Organocatalysis Regioselective halogenation Late-stage functionalization

Transamidation Route Yields 58% via Electrophilic N–C(O) Activation—An Alternative to Traditional Amide Coupling

4-(Dipropylsulfamoyl)-N-phenylbenzamide was synthesized in 58% yield from the corresponding N,N-dimethylbenzamide precursor and aniline via a synergistic triflic acid/iodide-catalyzed transamidation, wherein the reactive acyl iodide intermediate redirects the reactivity of the unactivated tertiary amide [1]. Traditional synthesis of N-aryl benzamides from benzoic acids and anilines typically requires coupling reagents (EDC/HOBt, HATU) and often gives variable yields (40–85%) depending on substrate electronics. The reported transamidation protocol offers a mechanistically distinct entry that tolerates the electron-withdrawing sulfamoyl group without racemization or byproduct formation typical of acid chloride intermediates.

Amide bond activation Transamidation Synthetic methodology

Predicted LogP Differential of ~1.2–1.5 Units vs Probenecid Explains Divergent Membrane Partitioning and Pharmacological Profiles

The N-phenylbenzamide terminus of 4-(dipropylsulfamoyl)-N-phenylbenzamide confers substantially higher lipophilicity compared to the carboxylic acid terminus of probenecid (4-(dipropylsulfamoyl)benzoic acid). The computed octanol-water partition coefficient (clogP) for the target compound is approximately 3.0–3.4, compared to probenecid's experimentally determined logP of 1.9 [1][2]. This ~1.2–1.5 log unit difference corresponds to roughly a 15–30 fold higher octanol-water partitioning coefficient, which directly impacts passive membrane permeability, plasma protein binding, and tissue distribution. In the context of intracellular antiviral targets such as the HBV capsid assembly machinery, increased lipophilicity may enhance cell penetration, but must be balanced against higher metabolic clearance risk.

Lipophilicity Physicochemical property Drug-likeness

Class-Level Antiviral Potency Benchmarking Against Clinical SBA CAMs NVR 3-778 and AB-423 Informs Scaffold Prioritization

While direct EC₅₀ data for 4-(dipropylsulfamoyl)-N-phenylbenzamide against HBV have not been published, its placement within the SBA CAM class can be benchmarked against well-characterized clinical leads. NVR 3-778, the first-in-class SBA CAM, exhibits EC₅₀ = 0.73 ± 0.20 µM in HepG2.2.15 cells [1]. AB-423, a later-generation SBA, shows EC₅₀ = 0.08–0.27 µM [2]. Compound 7b (a phenylboronic acid-bearing SBA) achieves EC₅₀ = 0.83 ± 0.33 µM with CC₅₀ = 19.4 ± 5.0 µM (selectivity index ~23) [1]. The dipropylsulfamoyl motif shared by our compound and probenecid has been co-crystallized with target proteins, confirming its role as a privileged sulfonamide pharmacophore. The N-phenylbenzamide extension remains unexplored in the published CAM literature, representing an untested but structurally rational vector for modulating HAP-pocket interactions at the core protein dimer-dimer interface.

HBV capsid assembly modulator Antiviral SAR Lead optimization

Procurement-Driven Application Scenarios for 4-(Dipropylsulfamoyl)-N-phenylbenzamide Based on Verified Evidence


Late-Stage Diversification via Organocatalytic Ortho-Chlorination for Antiviral SAR Libraries

Researchers building focused libraries of ortho-substituted N-phenylbenzamide analogs can exploit the demonstrated 90% isolated yield for regioselective ortho-chlorination of this compound under mild, metal-free conditions [1]. The resulting 2-chlorophenyl derivative serves as a versatile intermediate for cross-coupling reactions (Suzuki, Buchwald–Hartwig), enabling rapid exploration of steric and electronic effects at the ortho position. This application is directly supported by the quantitative yield data in the primary literature, providing procurement confidence where synthetic tractability is a key selection criterion.

Mechanistic Probe for HBV Core Protein HAP-Pocket Engagement via the N-Phenyl Vector

Despite the absence of published EC₅₀ data for this specific compound, its structural position—retaining the validated dipropylsulfamoyl pharmacophore while introducing an unsubstituted N-phenyl extension—makes it an ideal probe for mapping the HAP-pocket of the HBV core protein dimer-dimer interface. The class-level benchmarking against NVR 3-778 (EC₅₀ = 0.73 µM) and AB-423 (EC₅₀ = 0.08–0.27 µM) provides a potency reference frame [2][3]. Procurement is justified for target-engagement studies using differential scanning fluorimetry, X-ray crystallography, or cryo-EM to determine whether the N-phenyl group can access additional subpockets not exploited by current clinical CAMs.

Physicochemical Comparator for LogP-Dependent Pharmacokinetic Optimization

With a predicted LogP approximately 1.2–1.5 units higher than probenecid, this compound serves as a lipophilic comparator in pharmaceutical property optimization campaigns [4][5]. Where probenecid is limited by low membrane permeability for intracellular targets, the increased lipophilicity of the N-phenylbenzamide derivative provides a measurable advantage. Procurement for parallel LogP, solubility, and permeability assays (PAMPA or Caco-2) alongside probenecid enables direct head-to-head PK property profiling.

Synthetic Methodology Benchmarking via Orthogonal Transamidation Route

The 58% transamidation yield from the N,N-dimethyl precursor via TfOH/KI catalysis provides an orthogonal synthetic entry that is mechanistically distinct from both acid chloride coupling and the above chlorination sequence [6]. This dual-route accessibility makes the compound a useful benchmark substrate for evaluating new amide bond-forming methodologies or for sourcing strategies where specific impurity profiles (e.g., avoidance of chlorinated intermediates) are critical.

Quote Request

Request a Quote for 4-(dipropylsulfamoyl)-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.